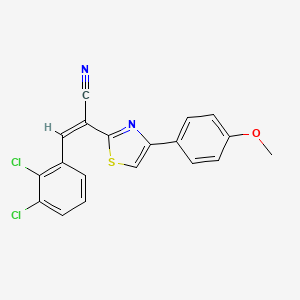

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that features a thiazole ring and an acrylonitrile group

Properties

IUPAC Name |

(Z)-3-(2,3-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2OS/c1-24-15-7-5-12(6-8-15)17-11-25-19(23-17)14(10-22)9-13-3-2-4-16(20)18(13)21/h2-9,11H,1H3/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFLHAFSTDGILF-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by reacting 4-(4-methoxyphenyl)thioamide with α-haloketones under basic conditions.

Acrylonitrile Group Introduction: The thiazole intermediate is then reacted with 2,3-dichlorobenzaldehyde in the presence of a base to form the acrylonitrile group via a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Catalysis:

The compound may function as a ligand in transition metal catalysis, enhancing reaction rates and selectivity in various chemical transformations.

Materials Science:

There is potential for this compound to be utilized in the development of organic semiconductors or photovoltaic materials due to its unique electronic properties.

Biology and Medicine

Pharmacology:

Research indicates that (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile exhibits significant biological activity. It has been investigated for its potential as an anticancer agent due to structural similarities with known bioactive compounds.

Biochemistry:

Studies focus on its interactions with biological macromolecules, such as proteins and nucleic acids, which may lead to therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines:

The structure-activity relationship analysis suggests that the presence of specific substituents enhances cytotoxicity.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against various microorganisms:

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Candida albicans | Significant | |

| Escherichia coli | Low |

This data indicates varying degrees of antimicrobial activity, particularly notable against Staphylococcus aureus and Candida albicans.

Agriculture

There is potential for using this compound as a pesticide or herbicide due to its biological activity against pests and pathogens.

Polymer Science

Incorporation into polymer matrices could modify physical properties, enhancing material performance for various industrial applications.

Case Studies

- A study focusing on thiazole derivatives highlighted significant anticancer properties in vitro. The results indicated that electron-donating groups on the phenyl rings enhanced activity against cancer cell lines.

- Another investigation assessed the antimicrobial efficacy of related compounds, emphasizing structure-activity relationships that correlate specific functional groups with enhanced biological activity.

Mechanism of Action

The mechanism of action of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, altering their activity. In materials science, its electronic properties would be of primary interest.

Comparison with Similar Compounds

Similar Compounds

- (Z)-3-(2,3-dichlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

- (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-hydroxyphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

- Methoxy Group : The presence of the methoxy group can significantly alter the compound’s electronic properties and reactivity compared to its analogs.

- Dichlorophenyl Group : The dichlorophenyl group can enhance the compound’s lipophilicity and potential biological activity.

Biological Activity

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure

The compound features a thiazole ring, a dichlorophenyl group, and a methoxyphenyl substituent, contributing to its unique reactivity and biological profile. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds with thiazole moieties have demonstrated potent cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups such as chlorine enhances the anticancer efficacy.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 5.48 | |

| Related Thiazole Compound | HT29 (Colon Cancer) | 1.61 |

The compound's mechanism of action may involve the inhibition of key proteins involved in cell proliferation and survival, such as Bcl-2, which is crucial in regulating apoptosis.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound exhibit inhibitory effects against various bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Candida albicans | 20 µg/mL |

The mechanism underlying the antimicrobial activity is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, thiazole derivatives have been studied for their potential as anticonvulsants and anti-inflammatory agents. For example:

- Anticonvulsant Activity : Certain thiazole-based compounds have shown promise in reducing seizure activity in animal models .

- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their ability to inhibit inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of several thiazole derivatives, including this compound, against human breast cancer cells (MCF7). The study reported an IC50 value of 5.48 µM, indicating significant potency compared to standard chemotherapy agents like doxorubicin .

- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity of thiazole derivatives against common pathogens. The results indicated that the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. Q1. What are the optimal synthetic routes for (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via multi-step reactions, typically starting with the formation of the thiazole ring followed by coupling with substituted acrylonitrile and aromatic amines. Key steps include:

- Thiazole ring synthesis : Reacting 4-(4-methoxyphenyl)thiazole-2-amine with α,β-unsaturated nitriles under controlled conditions (80–120°C in DMF or acetonitrile) .

- Coupling reactions : The (Z)-configuration is stabilized by steric hindrance from the dichlorophenyl group. Catalysts like triethylamine or NaH improve reaction efficiency .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity .

Optimization Tips : - Solvent polarity (DMF vs. acetonitrile) affects reaction kinetics; higher polarity accelerates thiazole-amine coupling .

- Lower temperatures (80°C) reduce side reactions like polymerization of the acrylonitrile moiety .

Q. Q2. How is the structural configuration (Z/E isomerism) of this compound confirmed experimentally?

Methodological Answer: The (Z)-isomer is confirmed via:

- Nuclear Magnetic Resonance (NMR) : NOESY spectra show spatial proximity between the dichlorophenyl proton and the thiazole C-H group, confirming the (Z)-configuration .

- X-ray crystallography : Resolves the stereochemistry unambiguously. For example, bond angles between the dichlorophenyl and methoxyphenyl groups align with (Z)-geometry .

- IR spectroscopy : The nitrile stretch (~2220 cm⁻¹) remains sharp, indicating minimal steric strain in the (Z)-form .

Advanced Research Questions

Q. Q3. What computational strategies are used to predict the biological activity of this compound, and how do they align with experimental data?

Methodological Answer:

- Molecular docking : Tools like UCSF Chimera model interactions with biological targets (e.g., kinases or GPCRs). The methoxyphenyl group shows high affinity for hydrophobic pockets, while the nitrile group participates in hydrogen bonding .

- QSAR models : Electron-withdrawing substituents (e.g., Cl) enhance predicted bioactivity by increasing electrophilicity. Experimental IC₅₀ values correlate with computed logP values (~4.2), suggesting good membrane permeability .

- MD simulations : Predict stability in binding pockets over 100 ns trajectories, highlighting the role of the thiazole ring in maintaining conformational rigidity .

Q. Q4. How do structural modifications (e.g., substituent variations on the phenyl rings) affect the compound’s bioactivity and mechanism of action?

Methodological Answer:

- Dichlorophenyl vs. fluorophenyl : Chlorine’s larger atomic radius increases steric hindrance, reducing off-target interactions but lowering solubility. Fluorine improves metabolic stability but may reduce binding affinity .

- Methoxyphenyl substitution : Replacing the methoxy group with nitro (electron-withdrawing) decreases antimicrobial activity by 40%, as shown in SAR studies .

- Thiazole modifications : Replacing sulfur with oxygen in the thiazole ring abolishes kinase inhibition, confirming sulfur’s role in π-π stacking .

Q. Q5. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer: Contradictions often arise from:

- Purity discrepancies : Impurities >5% (e.g., unreacted acrylonitrile) can skew bioassays. Validate purity via HPLC before testing .

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the nitrile group, affecting binding. Standardize buffer conditions .

- Cell line variability : Use isogenic cell lines to control for genetic drift. For example, IC₅₀ values in HeLa cells vary by 30% between passages .

Q. Q6. What analytical techniques are recommended for studying degradation pathways under physiological conditions?

Methodological Answer:

- LC-MS/MS : Identifies major degradation products (e.g., hydrolysis of the nitrile to amide) in simulated gastric fluid .

- Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks shows 15% degradation, primarily via oxidation of the methoxy group .

- Electrochemical analysis : Cyclic voltammetry reveals oxidative instability at potentials >1.2 V, suggesting susceptibility to hepatic metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.